molecular formula C18H32O15 B594375 3-岩藻糖乳糖 CAS No. 41312-47-4

3-岩藻糖乳糖

货号: B594375
CAS 编号: 41312-47-4
分子量: 488.4 g/mol
InChI 键: OVYANALZSAYBOJ-XOGIJULASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Fucosyllactose (3-FL) is a trisaccharide that is lactose in which the hydroxy group at position 3 of the glucosyl moiety has undergone formal condensation with the anomeric hydroxy group of fucose (6-deoxy-L-galactose) to give the corresponding glycoside . It is found in human milk and has a role as a human metabolite . They are formed of combinations of glucose, N-acetylglucosamine, galactose (Gal), fucose (Fuc), and N-acetylneuraminic acid (sialic acid), with a lactose unit at the reducing end .


Synthesis Analysis

The synthesis of 3-FL can be realized by enzymatic and cell factory approaches . An α-1,3-fucosyltransferase mutant was introduced into an engineered Escherichia coli (E. coli) capable of producing GDP-L-fucose, leading to a promising 3-FL titer in a 5.0-L bioreactor . To increase the availability of cofactors (NADPH and GTP) for optimized 3-FL production, zwf, pntAB, and gsk genes were successively overexpressed, finally resulting in a higher 3-FL level with a titer of 35.72 g/L and a yield of 0.82 mol 3-FL/mol lactose .


Molecular Structure Analysis

The molecular structure of 3-FL has been determined by high-performance liquid chromatography – electrospray ionisation – tandem mass spectrometry (HPLC-ESI-MS/MS), based on its collision-induced decay (CID) fragmentation pattern and multiple reaction monitoring (MRM) analysis . The main component is 3-FL, a trisaccharide comprised of D-galactose and D-glucose to which L-fucose is linked through an α- (1-3) bond: β- d -Gal- (1-4)- [α- l -Fuc (1-3)]- d -Glc .


Physical and Chemical Properties Analysis

The molecular weight of 3-FL is 488.4 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.

科学研究应用

新型食品应用

3-岩藻糖乳糖 (3-FL) 根据欧盟法规 (EU) 2015/2283 被认定为新型食品 (NF) . 它主要由与人体相同的乳糖寡糖 (HiMO) 3-FL 组成,但也含有 D-乳糖、L-岩藻糖、D-葡萄糖和 D-半乳糖,以及少量其他相关糖类 . 预计在所有人群类别中,3-FL 从建议使用和组合使用(已授权和建议使用)中获得的每日摄入量不会超过婴儿母乳中 3-FL 摄入量的最高水平(按体重计算) .

婴儿营养

新兴科学表明,特定的 HMO,例如 3-岩藻糖乳糖,在适当的补充水平下,可能有助于降低食用婴儿配方奶粉的婴儿和母乳喂养婴儿患某些感染的风险 .

肠道健康和微生物群

据信 3-岩藻糖乳糖在促进肠道健康和微生物群方面发挥着作用 . 预计母乳喂养婴儿 3-FL 的摄入量(按体重计算)对其他人群也是安全的 .

生物传感器开发

3-岩藻糖乳糖已用于全细胞生物传感器的开发。 本研究通过将细胞生长与生产相结合,建立了 3-岩藻糖乳糖 (3-FL,一种 HMO) 全细胞生物传感器 .

食品补充剂

申请人打算将 NF 添加到各种食品中,包括婴儿配方奶粉和后续配方奶粉、婴儿和幼儿食品、特殊医学用途食品和食品补充剂 .

安全性评估

欧洲食品安全局 (EFSA) 营养、新型食品和食品过敏原小组 (NDA) 被要求根据欧盟法规 (EU) 2015/2283 对 3-岩藻糖乳糖 (3-FL) 作为新型食品 (NF) 做出意见 <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.2761

作用机制

3-FL naturally occurs in breast milk and increases roughly over the course of lactation with a nonnegligible content, and plays an irreplaceable role in human milk and delivers functional properties to newborns .

安全和危害

According to the safety evaluation, 3-FL shows no acute oral toxicity, genetic toxicity, and subchronic toxicity . It has been approved as generally recognized as safe (GRAS) . The anticipated daily intake of 3-FL from the novel food at the maximum proposed use levels is unlikely to exceed the intake level of breastfed infants on a body weight basis .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Fucosyllactose involves the enzymatic transfer of a fucose residue to lactose.", "Starting Materials": [ "Lactose", "Fucose", "UDP-Galactose" ], "Reaction": [ "Lactose is first activated by UDP-Galactose to form UDP-Galactose-Lactose.", "The fucose residue is then transferred to UDP-Galactose-Lactose by the enzyme alpha-1,3-fucosyltransferase.", "The resulting product is 3-Fucosyllactose." ] }

CAS 编号

41312-47-4

分子式

C18H32O15

分子量

488.4 g/mol

IUPAC 名称

(2R,3R,4R,5R)-2,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal

InChI

InChI=1S/C18H32O15/c1-5-9(24)11(26)13(28)17(30-5)32-15(6(22)2-19)16(7(23)3-20)33-18-14(29)12(27)10(25)8(4-21)31-18/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9+,10-,11+,12-,13-,14+,15+,16+,17-,18-/m0/s1

InChI 键

OVYANALZSAYBOJ-XOGIJULASA-N

手性 SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O

规范 SMILES

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

同义词

Galβ1-4(Fucα1-3)Glc

产品来源

United States
Customer
Q & A

Q1: What is the molecular formula and weight of 3-fucosyllactose?

A1: 3-Fucosyllactose is a trisaccharide with the molecular formula C18H32O16 and a molecular weight of 504.44 g/mol.

Q2: How is 3-FL structurally distinct from 2'-fucosyllactose (2′-FL)?

A2: Both are fucosylated HMOs, but they differ in the glycosidic linkage of fucose to the lactose core. In 3-FL, fucose is linked to the third carbon of glucose (α1-3 linkage), whereas in 2′-FL, it's linked to the second carbon of galactose (α1-2 linkage). This structural difference significantly impacts their utilization by different bacterial species [, , , , ].

Q3: What analytical techniques are used to characterize and quantify 3-FL?

A3: Several techniques are employed, including:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This method efficiently separates and quantifies 3-FL and other HMOs in various matrices like infant formula and adult nutritional products [, , ].
  • High-Performance Liquid Chromatography (HPLC): Coupled with various detectors, HPLC is widely used for analyzing and quantifying oligosaccharides, including 3-FL [, , , , , ].
  • Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS): This high-resolution technique provides accurate identification and quantification of HMOs, including 3-FL, in complex biological samples [].
  • 1H-Nuclear Magnetic Resonance (1H NMR) Spectroscopy: This method helps identify and characterize oligosaccharides like 3-FL in biological samples like camel milk and colostrum []. It can also be used to study the metabolic fate of HMOs, including the consumption patterns of 3-FL, in infants [].

Q4: How does 3-FL interact with its target in the gut?

A4: 3-FL, being indigestible by human enzymes, reaches the colon intact and acts as a prebiotic, selectively promoting the growth of beneficial bacteria like Bifidobacterium species [, , , , , ]. This selective utilization is attributed to the presence of specific enzymes, like α-L-fucosidases, in certain bacterial strains that can break down 3-FL [, , , , ].

Q5: Does 3-FL influence the gut microbiota differently than other HMOs?

A5: Yes, different HMOs, including 3-FL, exhibit distinct fermentation patterns by infant gut microbiota. Compared to galacto-oligosaccharides (GOS)/inulin, 3-FL shows delayed utilization, enriching Bacteroides and Enterococcus species. This contrasts with the rapid fermentation of lacto-N-triaose II (LNT2), which favors Collinsella and Bifidobacterium species [].

Q6: How does 3-FL affect susceptibility to diseases like Necrotizing Enterocolitis (NEC)?

A7: Studies using murine models of NEC demonstrate that 3-FL, along with other HMOs like 2′-FL and lacto-N-tetraose (LNT), can mitigate intestinal injury and promote intestinal cell proliferation [, ]. This suggests a potential role for 3-FL in protecting preterm infants against NEC, though the exact mechanisms require further investigation [, ].

Q7: How is 3-FL produced for research and commercial applications?

A7: 3-FL can be produced through:

  • Enzymatic synthesis: Utilizing specific enzymes, such as α-1,3-fucosyltransferases, to catalyze the transfer of fucose from a donor molecule to lactose [, , ].
  • Engineered microbial cell factories: Employing genetically modified microorganisms, such as Escherichia coli and Bacillus subtilis, to produce 3-FL from simple sugars [, , , , ]. Metabolic engineering strategies are employed to optimize the production of 3-FL in these microbial systems [, ].

Q8: What are the potential applications of 3-FL?

A8: Given its prebiotic properties and potential health benefits, 3-FL is primarily considered a valuable ingredient for:

  • Infant formula: Supplementing infant formula with 3-FL aims to mimic the composition and beneficial effects of human milk, potentially promoting a healthy gut microbiota and reducing the risk of infections [, , , , ].
  • Adult nutritionals: 3-FL may offer prebiotic benefits and support gut health in adults, leading to its incorporation in adult nutritional products [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。